molecular formula C14H20N2O4 B2702790 (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester CAS No. 474679-02-2

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester

Cat. No. B2702790
CAS RN: 474679-02-2
M. Wt: 280.324
InChI Key: TXDOPQKWPQENRR-UHFFFAOYSA-N
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Description

“4-Pyridin-4-yl-benzoic acid” is a chemical compound with the molecular formula C12H9NO2 .


Molecular Structure Analysis

The molecular structure of “4-Pyridin-4-yl-benzoic acid” consists of 12 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pyridin-4-yl-benzoic acid” are as follows: It has a molecular weight of 199.205, a density of 1.2±0.1 g/cm3, a boiling point of 384.3±25.0 °C at 760 mmHg, and a melting point of >300°C .

Scientific Research Applications

Ligand Synthesis and Metal Complexation

The synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, using synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, demonstrates the compound's utility in creating ligands that can lower energy electronic absorption in metal complexes and provide anchoring points to semiconductor surfaces. This application is crucial for developing metal-organic frameworks and coordination polymers with potential use in catalysis, electronics, and material science (R. Zong, Hui Zhou, R. Thummel, 2008).

Enzymatic Resolution and Ionic Liquids

The use of N-ethyl pyridinium trifluoroacetate, a new ionic liquid, for the enzymatic resolution of N-acetyl amino acid esters shows the importance of related pyridinyl compounds in enhancing the selectivity and efficiency of biocatalytic processes. This approach offers a green alternative to traditional organic solvents, with applications in pharmaceutical and fine chemical synthesis (Hua Zhao, S. Malhotra, 2002).

Organic Synthesis and Heterocyclic Chemistry

Several research efforts highlight the role of similar compounds in synthesizing heterocyclic structures, such as pyrrolidinones, pyrazoles, and pyridines, which are pivotal in drug development and materials science. For instance, the facile synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives showcases the compound's utility in preparing N-fused heterocycles, essential for pharmaceutical chemistry (Aseyeh Ghaedi et al., 2015).

Antioxidant Activity

The synthesis and characterization of pyrrolyl selenolopyridine compounds and their derivatives, demonstrating significant antioxidant activity, illustrate the potential of related compounds in developing new antioxidants. Such compounds could be beneficial in pharmaceuticals, nutraceuticals, and as protective agents in various industrial processes (R. Zaki et al., 2017).

Safety and Hazards

“4-Pyridin-4-yl-benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)9-10-6-7-15-11(8-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDOPQKWPQENRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester

Synthesis routes and methods I

Procedure details

A flask was charged with ethyl 2-(2-chloropyridin-4-yl)acetate (20.00 g, 100.2 mmol), tert-butyl carbamate (35.21 g, 300.5 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (2.90 g, 5.01 mmol), tris(dibenzylideneacetone)dipalladium(0) (2.29 g, 2.51 mmol), cesium carbonate (48.96 g, 150 mmol) and THF (400 mL). The mixture was heated at reflux under nitrogen for 24 hours. Upon cooling, the reaction was quenched with 10% ammonium acetate solution and extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried and concentrated. The residue was purified by silica gel chromatography, eluting with 20% ethyl acetate/hexane to yield 20.80 g (72.6% yield) of the desired product as white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35.21 g
Type
reactant
Reaction Step One
Quantity
48.96 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
catalyst
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
72.6%

Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-(2-chloropyridin-4-yl)-2-methylpropanoate (57) (2.80 g, 12.3 mmol), tert-butylcarbamate (4.32 g, 36.9 mmol), Pd2(dba)3 (281 mg, 0.307 mmol), Xantphos (355 mg, 0.615 mmol) and caesium carbonate (6.01 g, 18.5 mmol) in THF (10.0 mL) was purged with nitrogen and then stirred at 65° C. for 72 hr. The mixture was cooled to RT and was diluted with water and extracted with ether. The organic layer was washed with water and brine and then dried (MgSO4), and evaporated in vacuo. The residue was purified by flash column chromatography (SiO2, 120 g, 5-8% EtOAc in isohexane, gradient elution) to give the title compound (58) (1.47 g, 37%): m/z 309 (M+H)+ (ES+)
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
6.01 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
281 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of ethyl 2-(2-chloropyridin-4-yl)acetate (44) (15.0 g, 75.0 mmol), tert-butylcarbamate (26.4 g, 225 mmol), Pd2(dba)3 (1.719 g, 1.88 mmol), caesium carbonate (36.7 g, 113 mmol) and Xantphos® (2.17 g, 3.76 mmol) in THF (100 mL) was purged with nitrogen and was then stirred at 65° C. for 8 hr. The mixture was cooled to RT and was diluted with water and extracted with ether. The ether extracts were combined and washed with water and brine and then dried (MgSO4), and evaporated in vacuo. The residue was purified by flash column chromatography (SiO2, 330 g, 5-20% EtOAc in isohexane, gradient elution) then subjected to SCX capture and release to provide the title compound (45) (12.0 g, 51%): m/z 281 (M+H)+ (ES+).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.719 g
Type
catalyst
Reaction Step One

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